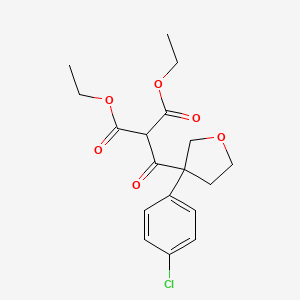![molecular formula C12H13BrN2 B8596042 5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene CAS No. 557092-90-7](/img/structure/B8596042.png)
5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-bromopyridin-3-yl)-1-azabicyclo[321]oct-3-ene is a complex organic compound that features a bicyclic structure with a bromopyridyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene typically involves a series of organic reactions. One common method includes the use of an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a different halogen or functional group.
Wissenschaftliche Forschungsanwendungen
5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene exerts its effects is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways and lead to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]octane: A simpler bicyclic compound without the bromopyridyl substituent.
Pyrido[2,3-d]pyrimidin-5-ones: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene is unique due to the presence of the bromopyridyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
557092-90-7 |
|---|---|
Molekularformel |
C12H13BrN2 |
Molekulargewicht |
265.15 g/mol |
IUPAC-Name |
5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C12H13BrN2/c13-11-3-2-10(8-14-11)12-4-1-6-15(9-12)7-5-12/h1-4,8H,5-7,9H2 |
InChI-Schlüssel |
IUWAKXRZLXYGPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CC=CC1(C2)C3=CN=C(C=C3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-diethylaminoethyl)-1H-indol-5-yl]naphthalene-1-sulphonamide](/img/structure/B8595977.png)

![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide](/img/structure/B8595993.png)



![4-N-[4-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8596021.png)

![1-[5-(1-Hydroxyethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B8596049.png)




